PyClock (6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) is a highly efficient phosphonium-based coupling reagent engineered for demanding peptide synthesis and bioconjugation workflows. As the 6-chloro analog of PyBOP, PyClock generates a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester upon reaction with protected amino acids. Because Cl-HOBt is significantly more acidic than standard HOBt, PyClock delivers accelerated carboxyl activation and superior coupling kinetics. For procurement professionals and synthetic chemists, PyClock represents a critical upgrade over traditional carbodiimides and uronium salts, specifically designed to navigate sterically hindered couplings, complex cyclizations, and automated solid-phase peptide synthesis (SPPS) without the chain-terminating side reactions characteristic of generic alternatives .
Generic substitution of PyClock with common uronium/aminium salts (such as HBTU or HATU) or standard phosphonium salts (like PyBOP) introduces severe operational risks in complex syntheses. In slow coupling reactions—such as fragment condensations or macrocyclizations—uronium salts react directly with the unshielded N-terminal amine of the peptide chain, forming a stable guanidino byproduct that irreversibly terminates the synthesis. Because PyClock is a phosphonium salt, it is structurally incapable of this end-capping side reaction, allowing it to be used in excess over prolonged reaction times. Furthermore, while PyBOP is a safe baseline phosphonium reagent, it lacks the electron-withdrawing chlorine substituent of PyClock. This makes PyBOP insufficiently reactive for coupling sterically demanding secondary amines, such as N-methylated amino acids, leading to sequence deletions and unacceptable yield losses in therapeutic peptide manufacturing [1].
During demanding peptide syntheses such as head-to-tail cyclizations or fragment condensations, the coupling reagent must remain in solution with the free amine for extended periods. Uronium/imminium-based reagents like HBTU and HATU are notorious for reacting with the free N-terminus to form an irreversible guanidino derivative, effectively capping the peptide and halting synthesis. PyClock, functioning as a phosphonium salt, completely bypasses this pathway. Comparative synthesis data confirms that while excess HBTU/HATU leads to significant chain termination, excess PyClock yields 0% guanidinylation, preserving the active chain for successful cyclization or elongation .
| Evidence Dimension | Rate of N-terminal guanidinylation (chain termination) |
| Target Compound Data | 0% end-capping (structurally incapable) |
| Comparator Or Baseline | HBTU / HATU (significant end-capping when used in excess) |
| Quantified Difference | Complete elimination of guanidinylation side reactions |
| Conditions | Slow coupling reactions (cyclizations/fragment condensations) requiring excess reagent |
Eliminating end-capping is mandatory for high-yield macrocyclization and fragment condensation, preventing the loss of high-value peptide intermediates.
The synthesis of modern therapeutic peptides frequently involves sterically hindered building blocks, such as N-methylvaline or alpha-aminoisobutyric acid (Aib), which resist standard coupling. The higher acidity of the 6-chloro-1-hydroxybenzotriazole leaving group in PyClock makes it substantially more reactive than PyBOP. In comparative trials synthesizing pentapeptides containing consecutive N-methylated residues (e.g., H-Tyr-MeVal-MeVal-Phe-Leu-NH2), PyBOP failed to yield the target pentapeptide entirely, producing only deletion sequences. In contrast, PyClock successfully drove the coupling to completion, demonstrating its superior capacity to activate and couple secondary amines [1].
| Evidence Dimension | Coupling success for consecutive N-methylated amino acids |
| Target Compound Data | Successful formation of the target pentapeptide |
| Comparator Or Baseline | PyBOP (0% yield of target pentapeptide; only deletion sequences observed) |
| Quantified Difference | Absolute rescue of synthesis for sterically hindered N-methylvaline couplings |
| Conditions | Solid-phase synthesis of H-Tyr-MeVal-MeVal-Phe-Leu-NH2 |
Procurement of PyClock is essential for manufacturing complex, modified peptide APIs where standard PyBOP results in complete sequence failure.
In automated solid-phase peptide synthesis (SPPS), coupling reagents are typically dissolved in N,N-dimethylformamide (DMF) and stored in synthesizer reservoirs for days. While HOAt-derived phosphonium salts like PyAOP are highly reactive, they suffer from rapid degradation in solution, limiting their utility in extended automated runs. HPLC analysis of 0.05 M solutions in DMF demonstrated that PyClock maintains significantly higher stability over time compared to PyAOP. This stability profile ensures that the reagent retains its active concentration throughout multi-day automated syntheses, preventing batch-to-batch reproducibility issues caused by reagent decomposition [1].
| Evidence Dimension | Solution stability in N,N-dimethylformamide (DMF) |
| Target Compound Data | High stability, suitable for multi-day automated synthesis |
| Comparator Or Baseline | PyAOP (rapid degradation in solution) |
| Quantified Difference | Markedly extended shelf-life in working DMF solutions |
| Conditions | 0.05 M coupling reagent solution in DMF analyzed via HPLC |
High solution stability reduces reagent waste and ensures consistent coupling efficiency across long, automated peptide manufacturing campaigns.
Beyond traditional peptide synthesis, PyClock serves as a highly efficient activator for conjugating proteins to solid-state sensor surfaces. In the fabrication of an optical fiber biosensor, the attachment of horseradish peroxidase (HRP) to the transducer surface was evaluated using different activation protocols. Activation of the carboxyl groups using PyClock resulted in a 2.6-fold increase in the attachment level of the bioreceptor compared to the industry-standard EDAC/NHSS (carbodiimide/succinimide) protocol. This enhanced protein loading directly translated to a proportional increase in the luminescence signal detected by the photomultiplier tube, significantly improving sensor sensitivity [1].
| Evidence Dimension | Protein (HRP) attachment level to optical fiber transducer |
| Target Compound Data | 2.6-fold baseline attachment |
| Comparator Or Baseline | EDAC/NHSS activation protocol (1.0-fold baseline) |
| Quantified Difference | 160% increase in bioreceptor loading |
| Conditions | Covalent attachment of HRP to an optical fiber biosensor surface |
For in vitro diagnostic (IVD) manufacturers, substituting EDAC/NHSS with PyClock drastically increases protein payload on sensors, maximizing assay sensitivity.
PyClock is the reagent of choice for slow, demanding coupling steps where the coupling agent must be present in excess without capping the N-terminus. It is highly recommended for head-to-tail cyclizations and the assembly of large peptide fragments where uronium salts (HBTU/HATU) would cause irreversible guanidinylation .
Because of its enhanced reactivity derived from the 6-Cl-HOBt leaving group, PyClock is ideally suited for synthesizing peptides containing sterically hindered, unnatural, or N-methylated amino acids (e.g., Aib, N-methylvaline). It successfully prevents the sequence deletions commonly observed when using standard PyBOP in these challenging environments [1].
PyClock provides the optimal balance of high reactivity and excellent solution stability. It is highly recommended for automated SPPS workflows where coupling reagents must remain stable in DMF reservoirs over several days, outperforming more reactive but unstable alternatives like PyAOP [2].
PyClock is highly effective for activating carboxyl groups on solid substrates for protein conjugation. It is recommended for manufacturing optical or electrochemical biosensors, where it can achieve over double the enzyme/bioreceptor loading compared to traditional EDAC/NHSS protocols, directly enhancing device sensitivity [3].
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